N-[1-(4-methoxyphenyl)benzimidazol-5-yl]butanamide
Overview
Description
N-[1-(4-methoxyphenyl)benzimidazol-5-yl]butanamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methoxyphenyl)benzimidazol-5-yl]butanamide typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the methoxyphenyl group: This step involves the substitution of a hydrogen atom on the benzimidazole ring with a methoxyphenyl group, often using a Friedel-Crafts alkylation reaction.
Attachment of the butanamide side chain: The final step involves the acylation of the benzimidazole derivative with butanoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methoxyphenyl)benzimidazol-5-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be used under appropriate conditions.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of dihydrobenzimidazole derivatives.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
N-[1-(4-methoxyphenyl)benzimidazol-5-yl]butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-(4-methoxyphenyl)benzimidazol-5-yl]butanamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity, while the butanamide side chain can influence its pharmacokinetic properties. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
N-(4-methoxyphenyl)benzimidazole: Lacks the butanamide side chain.
N-(1H-benzimidazol-5-yl)butanamide: Lacks the methoxyphenyl group.
Uniqueness
N-[1-(4-methoxyphenyl)benzimidazol-5-yl]butanamide is unique due to the combination of the methoxyphenyl group and the butanamide side chain, which can confer distinct biological activities and physicochemical properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[1-(4-methoxyphenyl)benzimidazol-5-yl]butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-3-4-18(22)20-13-5-10-17-16(11-13)19-12-21(17)14-6-8-15(23-2)9-7-14/h5-12H,3-4H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQAMHGGQURRNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)N(C=N2)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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